
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
The compound shows relevance in various chemical reactions and mechanisms. For example, Ledenyova et al. (2018) discussed the ANRORC rearrangement mechanism in a related compound, highlighting the complex chemical reactions these types of compounds can undergo (Ledenyova et al., 2018).
Synthesis and Derivatives
The synthesis of azole derivatives, as discussed by Tumosienė et al. (2012), is relevant to the compound , providing insights into the synthesis processes and the potential for creating various derivatives with different biological activities (Tumosienė et al., 2012).
Library Generation and Diverse Compounds
Roman (2013) explored the use of similar compounds as starting materials in alkylation and ring closure reactions, which is crucial for generating a structurally diverse library of compounds. This research highlights the compound’s versatility in creating a variety of chemical structures (Roman, 2013).
Antimicrobial and Anti-Inflammatory Agents
Kendre et al. (2015) and Küçükgüzel et al. (2013) have worked on derivatives that show antimicrobial and anti-inflammatory properties. These studies underscore the potential therapeutic applications of these compounds in treating infections and inflammation (Kendre et al., 2015), (Küçükgüzel et al., 2013).
Anti-Tumor Agents
Gomha et al. (2016) and Gomez-Monterrey et al. (2011) provided insights into the synthesis of compounds with potential anti-tumor properties. This highlights the compound's relevance in cancer research and therapy (Gomha et al., 2016), (Gomez-Monterrey et al., 2011).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) discussed the antioxidant and anticancer activities of similar derivatives, indicating the potential use of these compounds in combating oxidative stress and cancer (Tumosienė et al., 2020).
Antibacterial Agents
Mabkhot et al. (2016) and Azab et al. (2013) studied the antibacterial properties of related compounds, suggesting their use in developing new antibacterial agents (Mabkhot et al., 2016), (Azab et al., 2013).
Photophysical Investigation and Chemosensor Applications
Asiri et al. (2019) focused on the photophysical properties and applications of a derivative as a fluorescent chemosensor, demonstrating the compound's utility in detecting specific metal ions (Asiri et al., 2019).
Structural Characterization and Isostructural Analysis
Kariuki et al. (2021) performed structural characterization and isostatic analysis on similar compounds, providing valuable information on their molecular structure and potential applications (Kariuki et al., 2021).
Antidepressant Activity
Mathew et al. (2014) explored the antidepressant activity of related compounds, contributing to the understanding of their potential use in mental health treatments (Mathew et al., 2014).
Anti-5-Lipoxygenase Agents and Anticancer Properties
Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives for their anti-5-lipoxygenase and anticancer activities, demonstrating the diverse therapeutic potentials of these compounds (Rahmouni et al., 2016).
Heterocyclic Synthesis
Mohareb et al. (2004) discussed the heterocyclic synthesis of compounds containing a sulfonamido moiety, which is relevant to the research applications of the compound (Mohareb et al., 2004).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-17(15(4)25-22-12)5-6-18(24)20-8-9-23-14(3)19(13(2)21-23)16-7-10-26-11-16/h7,10-11H,5-6,8-9H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYELNWWQNANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


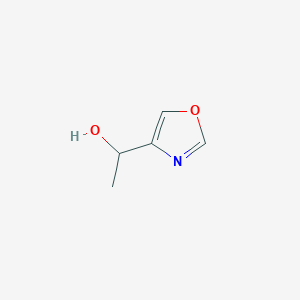
![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2758083.png)
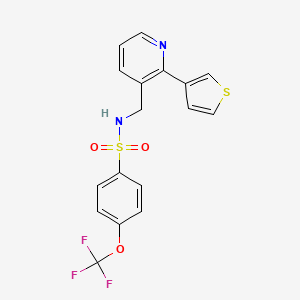
![(E)-4-(Dimethylamino)-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2758086.png)
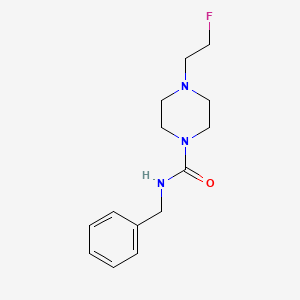
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2758091.png)
![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
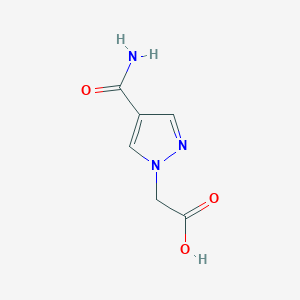
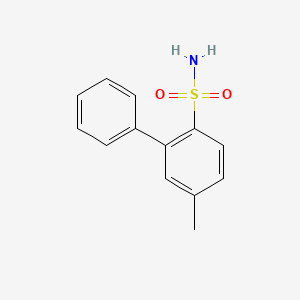
![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)